(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
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Overview
Description
(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is a chemical compound with a unique structure that includes a trifluoroethylidene group and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with a trifluoroethylidene reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The trifluoroethylidene group can be reduced to form corresponding ethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted sulfinamide compounds.
Scientific Research Applications
(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide exerts its effects involves interactions with specific molecular targets. The trifluoroethylidene group can interact with enzymes and receptors, potentially modulating their activity. The sulfinamide moiety may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.
Uniqueness
(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is unique due to its specific combination of a trifluoroethylidene group and a sulfinamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTNZADFUQGXSR-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219607-83-6 |
Source
|
Record name | N-((E)-2,2,2-Trifluoroethylidene)-(R)-tert-butanesulfinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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